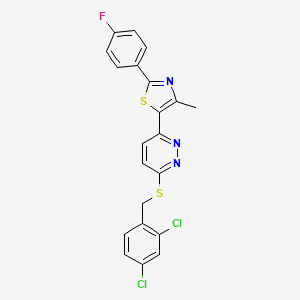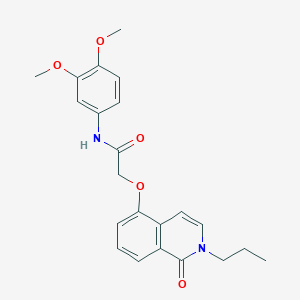
N-(3,4-dimethoxyphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3,4-dimethoxyphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethoxyphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide” typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the dihydroisoquinolinyl intermediate: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the acetamide group: This step involves the reaction of the dihydroisoquinolinyl intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
Attachment of the dimethoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction, where the dimethoxyphenyl group is introduced using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
“N-(3,4-dimethoxyphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of “N-(3,4-dimethoxyphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide” depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s action.
相似化合物的比较
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific structural features, such as the presence of the propyl group and the dihydroisoquinolinyl moiety, which may confer distinct chemical and biological properties.
属性
分子式 |
C22H24N2O5 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide |
InChI |
InChI=1S/C22H24N2O5/c1-4-11-24-12-10-16-17(22(24)26)6-5-7-18(16)29-14-21(25)23-15-8-9-19(27-2)20(13-15)28-3/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
InChI 键 |
UZTFGAICIJYYCK-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[(oxolan-2-YL)methyl]acetamide](/img/structure/B14970481.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B14970485.png)
![1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-phenylpropan-1-one](/img/structure/B14970493.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970496.png)
![1,1'-[3-(4-chlorophenyl)-6-(4-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14970497.png)
![1-[5-Butanoyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one](/img/structure/B14970507.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B14970516.png)
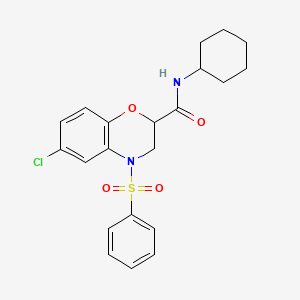
![N-tert-butyl-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14970537.png)
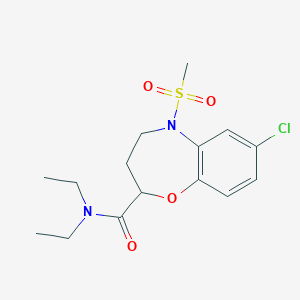
![N-(3-Chloro-2-methylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B14970558.png)
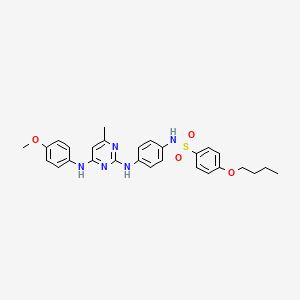
![N-(4-chlorobenzyl)-2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B14970581.png)
